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Compound of Interest

Compound Name: Viloxazine

Cat. No.: B1201356 Get Quote

Viloxazine Drug-Drug Interaction Technical
Support Center
This technical support center provides researchers, scientists, and drug development

professionals with comprehensive guidance on identifying and mitigating potential drug-drug

interactions (DDIs) with viloxazine.

Frequently Asked Questions (FAQs)
Q1: What is the primary metabolic pathway of viloxazine?

A1: Viloxazine is primarily metabolized in the liver. The major metabolic pathway is 5-

hydroxylation, which is mediated by the cytochrome P450 enzyme CYP2D6. This is followed by

glucuronidation via UGT1A9 and UGT2B15 to form the main plasma metabolite, 5-hydroxy-

viloxazine glucuronide.[1][2][3][4][5][6] A smaller portion of metabolism involves CYP1A2, 2B6,

2C9, 2C19, and 3A4.[2][3]

Q2: Is viloxazine an inhibitor of Cytochrome P450 (CYP) enzymes?

A2: Yes, viloxazine has been shown to be an inhibitor of several CYP enzymes. It is a strong

inhibitor of CYP1A2 and a weak inhibitor of CYP2D6 and CYP3A4.[7][8][9][10] In vitro studies

have also demonstrated reversible inhibition of CYP2B6.[6][11]

Q3: What are the clinical implications of viloxazine's CYP inhibition profile?
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A3: The strong inhibition of CYP1A2 means that co-administration of viloxazine with drugs that

are sensitive substrates of this enzyme can lead to significantly increased exposure and

potential toxicity of the co-administered drug.[7][10] Therefore, the use of viloxazine with

sensitive CYP1A2 substrates or those with a narrow therapeutic range is contraindicated.[12]

[13] For substrates of CYP2D6 and CYP3A4, there is a risk of moderately increased exposure,

and monitoring for adverse reactions and potential dose adjustments are recommended.[7][9]

[12]

Q4: Does viloxazine interact with drug transporters?

A4: In vitro studies have shown that viloxazine is a weak inhibitor of several drug transporters,

including P-glycoprotein (P-gp), BCRP, OATP1B1, OATP1B3, and MATE1.[11] However, in

vitro DDI testing has suggested that viloxazine is not a significant inhibitor of transporters at

clinically relevant concentrations.[4][5]

Q5: Can viloxazine be co-administered with stimulants used for ADHD treatment, such as

methylphenidate or amphetamines?

A5: Clinical studies have been conducted to evaluate the co-administration of viloxazine with

methylphenidate and lisdexamfetamine (a pro-drug of d-amphetamine). These studies found no

significant pharmacokinetic interactions between viloxazine and either methylphenidate or d-

amphetamine.[14][15][16][17] While the combination appears to be generally well-tolerated, it is

important to monitor for potential additive pharmacodynamic effects, such as increases in heart

rate and blood pressure.[18][19]

Q6: Are there any absolute contraindications for co-administration with viloxazine?

A6: Yes, co-administration of viloxazine is contraindicated with monoamine oxidase inhibitors

(MAOIs) or within 14 days of discontinuing an MAOI due to the risk of a hypertensive crisis.[7]

[10][13][20] It is also contraindicated with sensitive CYP1A2 substrates or CYP1A2 substrates

with a narrow therapeutic range, such as alosetron, duloxetine, theophylline, and tizanidine.[7]

[20][21]

Troubleshooting Guide
Problem 1: Unexpectedly high levels of a co-administered drug are observed in an in vivo study

with viloxazine.
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Possible Cause: The co-administered drug is likely a substrate of a CYP enzyme that is

inhibited by viloxazine.

Troubleshooting Steps:

Verify the metabolic pathway of the co-administered drug.

If it is a substrate of CYP1A2, CYP2D6, or CYP3A4, the interaction is likely due to

viloxazine's inhibitory effects.

For sensitive CYP1A2 substrates, co-administration should be avoided. For substrates of

other inhibited CYPs, consider reducing the dose of the co-administered drug and

increasing monitoring for adverse effects.

Problem 2: In vitro CYP inhibition assay results show significant inhibition, but this is not

replicated in vivo.

Possible Cause: The in vitro assay may not fully reflect the complexities of in vivo

pharmacokinetics, including factors like plasma protein binding, tissue distribution, and the

presence of competing metabolic pathways.

Troubleshooting Steps:

Review the in vitro experimental design to ensure that the concentrations of viloxazine
used are clinically relevant.

Consider the potential for alternative metabolic pathways for the substrate drug in vivo that

are not accounted for in the in vitro system.

Evaluate the role of drug transporters in the disposition of the substrate drug, as this can

influence its intracellular concentration and availability for metabolism.

Problem 3: An in vivo study shows a greater than expected increase in the exposure of a

CYP2D6 substrate when co-administered with viloxazine.

Possible Cause: The study subjects may have a CYP2D6 poor metabolizer (PM) phenotype,

leading to a greater reliance on this pathway for the substrate's metabolism and thus a more
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pronounced effect of viloxazine's inhibition.

Troubleshooting Steps:

If possible, genotype the study subjects for CYP2D6 polymorphisms.

Analyze the data based on genotype to determine if the interaction is more pronounced in

PMs.

Note that while viloxazine's own pharmacokinetics are only modestly affected by CYP2D6

PM status, the impact on co-administered drugs that are sensitive CYP2D6 substrates

could be more significant.[1][2]

Data Presentation
Table 1: In Vitro Inhibition of Cytochrome P450 Enzymes by Viloxazine

CYP Enzyme Inhibition Type IC50 (µM) Classification

CYP1A2 Reversible 0.269 Strong Inhibitor

CYP1A2 Time-Dependent
0.0436 (after 30-min

pre-incubation)

Potential Time-

Dependent Inhibitor

CYP2B6 Reversible 184 Weak Inhibitor

CYP2D6 Reversible 141 Weak Inhibitor

CYP3A4/5 Reversible
221 (midazolam as

substrate)
Weak Inhibitor

CYP3A4/5 Reversible
352 (testosterone as

substrate)
Weak Inhibitor

CYP2C8 Reversible >1010
No significant

inhibition

CYP2C9 Reversible >1010
No significant

inhibition

CYP2C19 Reversible >1010
No significant

inhibition
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Data sourced from in vitro studies using human liver microsomes.[3][6][11]

Table 2: In Vivo Pharmacokinetic Interactions with Viloxazine
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Co-
administered
Drug
(Substrate)

CYP Enzyme
Change in
Cmax

Change in
AUC

Clinical
Recommendati
on

Caffeine (200

mg)
CYP1A2 99.11% 436.15%

Monitor for

caffeine-related

adverse effects,

particularly

insomnia.[2][22]

[23]

Dextromethorpha

n (30 mg)
CYP2D6 150.76% 185.76%

Monitor for

adverse

reactions and

consider dose

adjustment of

CYP2D6

substrate.[2][22]

Midazolam

(0.025 mg/kg)
CYP3A4 112.81% 167.56%

Monitor for

adverse

reactions and

consider dose

adjustment of

CYP3A4

substrate.[2][22]

Theophylline CYP1A2
Significantly

Increased

Significantly

Increased

Contraindicated.

[2][24][25]

Methylphenidate Not significant
No significant

change

No significant

change

No dose

adjustment

needed based on

pharmacokinetic

data.[14][16][17]

d-amphetamine

(from

Not significant No significant

change

No significant

change

No dose

adjustment

needed based on
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lisdexamfetamin

e)

pharmacokinetic

data.[15]

Data from clinical studies in healthy adults.[2][22]

Experimental Protocols
Protocol 1: In Vitro CYP450 Inhibition Assay

This protocol outlines a method to determine the IC50 of viloxazine for various CYP isoforms

using human liver microsomes.

Materials:

Human liver microsomes (pooled from multiple donors)

Viloxazine stock solution (in a suitable solvent, e.g., DMSO)

CYP-specific probe substrates (e.g., phenacetin for CYP1A2, bupropion for CYP2B6,

dextromethorphan for CYP2D6, midazolam for CYP3A4)

NADPH regenerating system

Potassium phosphate buffer (pH 7.4)

96-well plates

LC-MS/MS system

Procedure:

1. Prepare a series of dilutions of viloxazine in the assay buffer.

2. In a 96-well plate, add human liver microsomes, the appropriate CYP-specific probe

substrate, and the viloxazine dilution. Include a vehicle control (solvent only).

3. Pre-incubate the plate at 37°C for 5-10 minutes.
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4. Initiate the reaction by adding the NADPH regenerating system.

5. Incubate at 37°C for a specific time (e.g., 10-30 minutes), ensuring the reaction is in the

linear range.

6. Stop the reaction by adding a quenching solution (e.g., acetonitrile).

7. Centrifuge the plate to pellet the protein.

8. Analyze the supernatant for the formation of the substrate-specific metabolite using a

validated LC-MS/MS method.

9. Calculate the percent inhibition for each viloxazine concentration relative to the vehicle

control.

10. Plot the percent inhibition against the logarithm of the viloxazine concentration and fit the

data to a four-parameter logistic equation to determine the IC50 value.

Protocol 2: In Vitro P-glycoprotein (P-gp) Substrate and Inhibition Assay

This protocol describes a method to assess if viloxazine is a substrate or inhibitor of P-gp

using a cell-based assay.

Materials:

MDCKII cells stably transfected with the human MDR1 gene (for P-gp) and parental

MDCKII cells.

Transwell inserts

Viloxazine

A known P-gp substrate (e.g., digoxin)

A known P-gp inhibitor (e.g., verapamil)

Hanks' Balanced Salt Solution (HBSS)
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LC-MS/MS system

Procedure for Substrate Assessment:

1. Culture the MDCKII-MDR1 and parental MDCKII cells on Transwell inserts to form a

confluent monolayer.

2. Measure the transport of viloxazine in both the apical-to-basolateral (A-to-B) and

basolateral-to-apical (B-to-A) directions.

3. Calculate the efflux ratio (Papp B-to-A / Papp A-to-B). An efflux ratio significantly greater

than 2 in MDCKII-MDR1 cells and inhibited by a known P-gp inhibitor suggests that

viloxazine is a P-gp substrate.

Procedure for Inhibition Assessment:

1. Using the MDCKII-MDR1 cell monolayer, measure the transport of a known P-gp

substrate (e.g., digoxin) in the B-to-A direction in the presence and absence of various

concentrations of viloxazine.

2. A concentration-dependent decrease in the efflux of the known P-gp substrate indicates

that viloxazine is a P-gp inhibitor.

3. Calculate the IC50 value for P-gp inhibition by plotting the percent inhibition of the

substrate's efflux against the viloxazine concentration.

Visualizations
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Caption: Metabolic pathway of viloxazine.
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Caption: Experimental workflow for DDI assessment.
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Caption: Viloxazine DDI risk relationships.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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